N-(4-bromobenzyl)-2-(2-methoxyphenyl)ethanamine
Description
N-(4-bromobenzyl)-2-(2-methoxyphenyl)ethanamine is a phenethylamine derivative characterized by a 4-bromobenzyl group attached to the amine nitrogen and a 2-methoxyphenyl moiety on the ethanamine backbone. Its molecular formula is C₁₆H₁₈BrNO₂, with a molecular weight of 336.23 g/mol. This compound belongs to a broader class of psychoactive substances but lacks the 2,5-dimethoxy substitution pattern seen in hallucinogenic NBOMe analogs. Its structural uniqueness lies in the bromine substitution on the benzyl group and the single methoxy group on the phenyl ring, distinguishing it from related compounds .
Properties
CAS No. |
355382-52-4 |
|---|---|
Molecular Formula |
C16H18BrNO |
Molecular Weight |
320.22 g/mol |
IUPAC Name |
N-[(4-bromophenyl)methyl]-2-(2-methoxyphenyl)ethanamine |
InChI |
InChI=1S/C16H18BrNO/c1-19-16-5-3-2-4-14(16)10-11-18-12-13-6-8-15(17)9-7-13/h2-9,18H,10-12H2,1H3 |
InChI Key |
QWIGSZMHHPPRII-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1CCNCC2=CC=C(C=C2)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromobenzyl)-2-(2-methoxyphenyl)ethanamine typically involves the following steps:
Methoxylation: The methoxy group can be introduced through nucleophilic substitution using methanol (CH3OH) and a suitable base such as sodium hydroxide (NaOH).
Amine Formation: The final step involves the formation of the ethanamine chain through reductive amination using an appropriate amine precursor and a reducing agent such as sodium borohydride (NaBH4).
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and methoxylation reactions followed by purification through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromobenzyl)-2-(2-methoxyphenyl)ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents such as sodium azide (NaN3) or potassium cyanide (KCN).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium azide (NaN3), potassium cyanide (KCN)
Major Products
Oxidation: Ketones, aldehydes
Reduction: Alcohols, amines
Substitution: Azides, nitriles
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C17H20BrNO
- Molecular Weight : 320.25 g/mol
- IUPAC Name : N-(4-bromobenzyl)-2-(2-methoxyphenyl)ethanamine
The structure of this compound features a bromine atom on the benzyl group and a methoxy group on the phenyl ring, which contribute to its unique chemical properties and biological activities.
Medicinal Chemistry
This compound serves as a building block in the synthesis of more complex organic molecules. Its structural characteristics make it suitable for designing new pharmaceuticals targeting various biological pathways. The compound's interactions with neurotransmitter receptors have been a focus of research, particularly regarding its potential therapeutic effects in treating neurological disorders.
Research indicates that this compound exhibits significant biological activity. Key areas of interest include:
- Receptor Binding : The compound has been shown to interact with serotonin receptors, particularly the 5-HT receptor family, which are crucial for mood regulation and cognitive processes .
- Signal Transduction : Studies have demonstrated that modifications to the compound's structure can significantly alter its binding affinity and subsequent biological effects.
Anticancer Research
This compound has shown promise in anticancer research due to its antiproliferative effects against various cancer cell lines.
Table 1: Antiproliferative Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | % Inhibition at 10 µM |
|---|---|---|---|
| This compound | FaDu (head and neck squamous carcinoma) | 1.73 | 83.52 |
| This compound | MCF-7 (breast cancer) | 3.25 | 70.30 |
| This compound | A549 (lung cancer) | 5.12 | 65.00 |
The compound demonstrated significant reductions in cell viability, suggesting its potential as an anticancer agent.
Anti-inflammatory Properties
In addition to its anticancer effects, this compound has exhibited anti-inflammatory properties by selectively inhibiting cyclooxygenase-2 (COX-2), an enzyme involved in inflammation pathways.
Case Studies
Several case studies have explored the clinical implications of compounds structurally related to this compound:
- A case involving intoxication with a structurally similar compound highlighted the importance of understanding the pharmacological profiles of substituted phenethylamines in clinical settings .
- Another study focused on the detection and quantification of related compounds using high-performance liquid chromatography with tandem mass spectrometry (HPLC-MS/MS), emphasizing the need for reliable analytical methods to identify these substances in biological samples .
Mechanism of Action
The mechanism of action of N-(4-bromobenzyl)-2-(2-methoxyphenyl)ethanamine likely involves interactions with molecular targets such as receptors or enzymes. The presence of the bromine and methoxy groups may influence the compound’s binding affinity and selectivity for these targets. Further research is needed to elucidate the specific pathways and molecular interactions involved.
Comparison with Similar Compounds
Pharmacological and Toxicological Considerations
- Toxicity : While NBOMe analogs are associated with severe toxicity (seizures, hyperthermia), the target compound’s toxicity profile is undocumented but presumed milder due to structural differences .
- Metabolism: Bromine substitution may slow hepatic metabolism, increasing half-life compared to non-halogenated analogs .
Biological Activity
N-(4-bromobenzyl)-2-(2-methoxyphenyl)ethanamine is a substituted phenethylamine with significant biological activity, particularly in relation to its interactions with neurotransmitter receptors. This compound is characterized by its molecular formula , featuring a bromine atom on the benzyl group and a methoxy group on the phenyl ring, which influence its pharmacological properties and potential therapeutic applications.
Interaction with Neurotransmitter Receptors
Research indicates that this compound interacts notably with serotonin receptors, particularly the 5-HT2A receptor. Studies have shown that this compound exhibits varying degrees of agonistic or antagonistic activity depending on its specific molecular structure and substituents.
Binding Affinity
The binding affinity of this compound at the 5-HT2A receptor has been highlighted in comparative studies. It was reported to have an affinity of approximately 0.1 nM, suggesting a strong interaction with this receptor compared to other halogen-substituted analogs, which exhibited significantly higher affinities (40-120 nM) .
Structure-Activity Relationship (SAR)
The presence of the bromine atom is crucial as it enhances the compound's reactivity and binding affinity compared to analogs with other halogens. Modifications to the bromine or methoxy groups can significantly alter biological activity, emphasizing the importance of these substituents in drug design .
Antiproliferative Activity
Recent studies have explored the antiproliferative effects of structurally related compounds. For example, derivatives exhibiting similar structural motifs have shown significant cytotoxicity against various cancer cell lines, indicating that this compound may also possess anticancer properties .
| Compound | IC50 Value (μM) | Target Cell Line |
|---|---|---|
| 7a | 1.73 | FaDu (HTB-43) |
| This compound | TBD | TBD |
The mechanism of action for this compound involves modulation of receptor activity, which may lead to downstream effects such as altered signal transduction pathways critical for cellular function. Research suggests that this compound could act as a dual inhibitor affecting both topoisomerase I and II, contributing to its antiproliferative effects .
Future Directions
Further research is needed to fully elucidate the biological mechanisms and therapeutic potentials of this compound. Investigations should focus on:
- In vivo studies : To assess pharmacokinetics and safety profiles.
- Expanded SAR analysis : To optimize efficacy and reduce potential side effects.
- Clinical trials : To evaluate therapeutic applications in treating conditions linked to serotonin dysregulation.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
